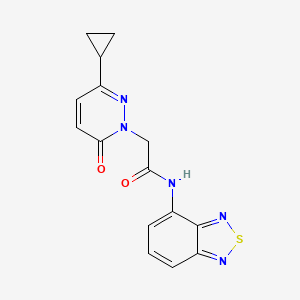![molecular formula C21H23N3O2 B6427789 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide CAS No. 2034293-12-2](/img/structure/B6427789.png)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .
Synthesis Analysis
The synthesis of N-substituted pyrazoles, like the one in this compound, can be achieved from primary aliphatic or aromatic amines . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents . Pyrazoles containing a wide variety of N-substituents can be obtained using this procedure .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrazole ring and the substituent groups. The pyrazole ring can participate in various chemical transformations, increasing interest in pyrazole-functionalized molecules .作用機序
Target of Action
Similar compounds have been found to have high affinity for certain targets such as the αvβ6 integrin .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
For example, one compound showed potent in vitro antipromastigote activity .
実験室実験の利点と制限
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has several advantages for laboratory experiments. It is a novel small molecule that can be synthesized in a two-step process, and it has been shown to possess anti-inflammatory, anti-cancer, and anti-metastatic properties. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. In addition, its effects on humans have not yet been studied extensively.
将来の方向性
The potential applications of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide are still being explored. Future research may focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in humans. In addition, further studies could focus on the development of novel derivatives of this compound that may have improved pharmacological properties. Other future directions may include exploring its potential use in combination with other drugs or therapies, as well as further investigating its effects on inflammation and cancer.
合成法
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide can be synthesized in several ways, including a two-step procedure involving the reaction of phenoxyacetamide with 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl ethyl chloride in the presence of a base. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
科学的研究の応用
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has been studied extensively in laboratory and animal studies. In vitro studies have demonstrated its ability to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. In animal studies, this compound has been shown to reduce the growth of tumors and to reduce metastasis. In addition, this compound has been shown to reduce inflammation in a variety of animal models, including models of rheumatoid arthritis, asthma, and colitis.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-21(18-9-5-3-6-10-18)17(2)24(23-16)14-13-22-20(25)15-26-19-11-7-4-8-12-19/h3-12H,13-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDSJIWLNGQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427719.png)

![6-cyclopropyl-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6427725.png)
![methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate](/img/structure/B6427728.png)
![3-fluoro-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-4-carboxamide](/img/structure/B6427732.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6427740.png)
![2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6427754.png)
![N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6427759.png)
![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6427761.png)
![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B6427767.png)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6427770.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6427779.png)
![2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6427793.png)
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427796.png)